molecular formula C19H24N4O5S B2638186 Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate CAS No. 1021256-57-4

Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate

Cat. No.: B2638186
CAS No.: 1021256-57-4
M. Wt: 420.48
InChI Key: VJZRGXDAEBZOSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the cyclization of carboethoxyhydrazone of ethyl 4-acetyl-5-methylfuran-2-carboxylate under the conditions of Hurd–Mori reaction led to the synthesis of ethyl 4- (1,2,3-thiadiazol-4-yl)-5-methylfuran-2-carboxylate . The ester obtained was then brominated with N-bromosuccinimide at the methyl group in the furan ring .


Chemical Reactions Analysis

The reactions of similar compounds have been studied. For example, the ester obtained from the synthesis of ethyl 4- (1,2,3-thiadiazol-4-yl)-5-methylfuran-2-carboxylate was brominated with N-bromosuccinimide at the methyl group in the furan ring . This bromide reacts with various N-, S-, O-, and P-nucleophiles to form the corresponding substitution products .

Scientific Research Applications

Synthetic Applications and Characterization

This compound and its derivatives are extensively explored for their synthetic and structural characterization. For instance, the analytical and spectral study of furan ring-containing organic ligands, including this compound, highlights its utility in synthesizing transition metal complexes with potential antibacterial activities against human pathogenic bacteria. These complexes were characterized by elemental analyses, spectral studies, and other methods, indicating their chelating properties and potential as antimicrobial agents (Patel, 2020).

Anticancer Potential

Research into propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole group has shown promising anticancer properties. Synthesis and evaluation of these derivatives have revealed compounds with significant potency against cancer cell lines, suggesting the potential of ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate derivatives as anticancer agents (Rehman et al., 2018).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized for their activity against Mycobacterium tuberculosis. Certain derivatives have shown promising results in vitro, demonstrating the potential of these compounds in antituberculosis therapy. This research suggests that modifications of the this compound structure could lead to effective treatments for tuberculosis (Jeankumar et al., 2013).

Biological Properties

New piperidine substituted benzothiazole derivatives synthesized from ethyl 2-aminobenzo[d]thiazole-6-carboxylate have been studied for their biological properties, including antibacterial and antifungal activities. These studies indicate the utility of these compounds in developing new antimicrobial agents and highlight the importance of structural modifications for enhanced biological activity (Shafi et al., 2021).

Properties

IUPAC Name

ethyl 4-[3-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]propanoylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-2-27-19(26)23-9-7-13(8-10-23)20-16(24)6-5-14-12-29-18(21-14)22-17(25)15-4-3-11-28-15/h3-4,11-13H,2,5-10H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZRGXDAEBZOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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